Cas no 1339490-87-7 (3-((thiazol-5-ylmethyl)amino)benzoic acid)

3-((Thiazol-5-ylmethyl)amino)benzoic acid is a synthetic organic compound featuring a benzoic acid core substituted with a thiazol-5-ylmethylamino group at the 3-position. This structure combines the aromatic properties of benzoic acid with the heterocyclic functionality of thiazole, making it a versatile intermediate in pharmaceutical and agrochemical research. The compound’s key advantages include its potential as a building block for bioactive molecules, owing to the thiazole moiety’s role in enhancing binding affinity and metabolic stability. Its carboxylic acid group further allows for derivatization, enabling applications in drug discovery and material science. The compound is typically characterized by high purity and consistent synthetic reproducibility.
3-((thiazol-5-ylmethyl)amino)benzoic acid structure
1339490-87-7 structure
Product Name:3-((thiazol-5-ylmethyl)amino)benzoic acid
CAS No:1339490-87-7
MF:C11H10N2O2S
MW:234.274301052094
CID:4589439
Update Time:2025-05-20

3-((thiazol-5-ylmethyl)amino)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-((thiazol-5-ylmethyl)amino)benzoic acid
    • Inchi: 1S/C11H10N2O2S/c14-11(15)8-2-1-3-9(4-8)13-6-10-5-12-7-16-10/h1-5,7,13H,6H2,(H,14,15)
    • InChI Key: BUTJRDNKIIWPLT-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C1=CC=CC(NCC2SC=NC=2)=C1

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Additional information on 3-((thiazol-5-ylmethyl)amino)benzoic acid

Introduction to 3-((thiazol-5-ylmethyl)amino)benzoic Acid (CAS No. 1339490-87-7)

3-((thiazol-5-ylmethyl)amino)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1339490-87-7, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development and therapeutic interventions. The molecular structure of 3-((thiazol-5-ylmethyl)amino)benzoic acid incorporates both thiazole and benzoic acid moieties, which are well-known for their diverse biological activities. The presence of these functional groups makes it a promising candidate for further exploration in medicinal chemistry.

The benzoic acid moiety is a common pharmacophore found in many pharmaceuticals, known for its antimicrobial, anti-inflammatory, and analgesic properties. In contrast, the thiazole ring is a heterocyclic compound that has been extensively studied for its role in various biological processes, including enzyme inhibition and antioxidant activity. The combination of these two structural elements in 3-((thiazol-5-ylmethyl)amino)benzoic acid suggests a multifaceted pharmacological profile that could be exploited for therapeutic purposes.

Recent research has highlighted the importance of structurally diverse compounds in the development of novel drugs. Studies have shown that molecules incorporating both benzoic acid and thiazole moieties exhibit enhanced biological activity compared to individual components. This synergistic effect is attributed to the ability of these compounds to interact with multiple biological targets simultaneously, leading to more effective therapeutic outcomes.

In particular, 3-((thiazol-5-ylmethyl)amino)benzoic acid has been investigated for its potential role in modulating inflammatory pathways. Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disorders, and certain types of cancer. By targeting inflammatory mediators, this compound may offer a new approach to managing these conditions. Preliminary studies have demonstrated its ability to inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

The thiazole ring in 3-((thiazol-5-ylmethyl)amino)benzoic acid is particularly noteworthy for its interaction with biological targets. Thiazole derivatives are known to exhibit inhibitory effects on various enzymes and receptors, making them valuable in drug design. For instance, some thiazole-based compounds have shown promise in treating neurological disorders by interacting with neurotransmitter receptors. The presence of the thiazole moiety in this compound suggests potential applications in neuropharmacology.

In addition to its anti-inflammatory properties, 3-((thiazol-5-ylmethyl)amino)benzoic acid has been explored for its antioxidant capabilities. Oxidative stress plays a crucial role in the pathogenesis of many diseases, including neurodegenerative disorders and aging-related conditions. By scavenging free radicals and reducing oxidative damage, this compound may help mitigate the progression of these conditions. Research has indicated that it can enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

The benzoic acid moiety also contributes to the pharmacological profile of 3-((thiazol-5-ylmethyl)amino)benzoic acid. Benzoic acid derivatives are widely used in pharmaceuticals due to their ability to modulate various biological processes. For example, some benzoic acid-based compounds have been shown to inhibit the growth of certain bacteria and fungi, making them useful in antimicrobial therapies. The combination of these properties with the thiazole moiety enhances the potential therapeutic applications of this compound.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds more accurately before conducting experimental studies. Molecular docking simulations have been particularly useful in identifying potential interactions between 3-((thiazol-5-ylmethyl)amino)benzoic acid and biological targets such as enzymes and receptors. These simulations have suggested that it may bind effectively to several key proteins involved in inflammation and oxidative stress pathways.

The synthesis of 3-((thiazol-5-ylmethyl)amino)benzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have developed efficient synthetic routes that utilize readily available starting materials and mild reaction conditions. These methods have been instrumental in producing sufficient quantities of the compound for further biological testing.

In conclusion, 3-((thiazol-5-ylmethyl)amino)benzoic acid (CAS No. 1339490-87-7) is a structurally interesting compound with potential applications in pharmaceuticals. Its unique combination of benzoic acid and thiazole moieties suggests multifaceted biological activities that could be exploited for therapeutic interventions. Further research is warranted to fully elucidate its pharmacological properties and explore its potential as a lead compound for drug development.

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